1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride
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Overview
Description
1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is notable for its trifluoromethylsulfonyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride typically involves the reaction of azetidine derivatives with trifluoromethylsulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up by optimizing reaction parameters and employing continuous flow reactors to enhance efficiency and safety. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Ring-Opening Reactions: Due to the ring strain in azetidines, the compound can undergo ring-opening reactions, leading to the formation of linear or branched products.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various trifluoromethylsulfonyl-substituted derivatives, while ring-opening reactions can produce a range of linear or branched amines .
Scientific Research Applications
1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride involves its interaction with molecular targets through its trifluoromethylsulfonyl group. This group can form strong interactions with various biological molecules, influencing their function and activity. The compound’s ring strain also contributes to its reactivity, enabling it to participate in a range of chemical reactions .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide .
Uniqueness: 1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride is unique due to its azetidine ring structure combined with the trifluoromethylsulfonyl group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
1-(trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O2S.ClH/c5-4(6,7)12(10,11)9-1-3(8)2-9;/h3H,1-2,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMCGGJADVLQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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